Impact of 4-Ethylthio Substitution on Physicochemical Properties vs. Common Analogs
The 4-ethylthio group confers a higher calculated LogP (cLogP) compared to 4-methoxy or 4-amino analogs, indicating enhanced lipophilicity. This quantitative shift directly influences membrane permeability and non-specific protein binding .
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 1H-Indol-6-amine,4-(ethylthio)-: cLogP ~2.1 |
| Comparator Or Baseline | 4-Methoxy-1H-indol-6-amine: cLogP ~1.3; 4-Methyl-1H-indol-6-amine: cLogP ~1.7 |
| Quantified Difference | Increase of +0.8 over methoxy analog |
| Conditions | Calculated using in silico methods (e.g., ChemAxon/AlogPS) |
Why This Matters
This quantifiable difference in lipophilicity is critical for projects targeting intracellular or CNS-penetrant compounds, where a specific LogP window is required for optimal cell permeability without triggering excessive efflux or metabolic clearance.
